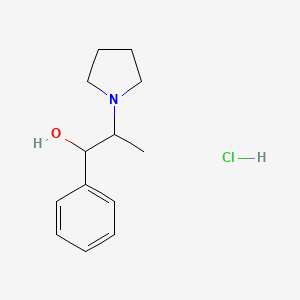

(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride is a chiral compound with significant interest in various scientific fields. This compound features a phenyl group, a pyrrolidine ring, and a propanol moiety, making it a versatile molecule for research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized through the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst like iron (III) chloride.

Addition of the Phenyl Group: The phenyl group can be introduced via a Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor.

Formation of the Propanol Moiety: The propanol group can be added through a reduction reaction, typically using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.

Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive substances. It is particularly noted for:

- Analgesic Properties : Studies suggest that compounds with similar structures exhibit analgesic effects, making this compound a candidate for pain relief therapies.

- CNS Activity : Research indicates potential applications in treating neurological disorders due to its interaction with neurotransmitter systems. The pyrrolidine moiety may enhance its ability to cross the blood-brain barrier, thus affecting central nervous system functions .

Drug Development

The compound's unique structure allows it to serve as a scaffold for developing new drugs. Its derivatives can be synthesized to optimize efficacy and reduce side effects in therapeutic contexts. This approach is particularly relevant in the development of:

- Antidepressants : Modifications to the phenyl and pyrrolidine groups could yield compounds with enhanced serotonergic activity.

- Anxiolytics : The compound's potential interaction with GABA receptors may lead to effective anxiolytic agents .

Polymer Chemistry

The hydroxyl group in this compound lends itself to polymerization reactions, allowing it to be used as a monomer or additive in polymer synthesis. Potential applications include:

- Coatings and Adhesives : The compound can enhance the adhesion properties of coatings due to its polar functional groups.

- Biodegradable Polymers : Incorporating this compound into biodegradable polymer matrices could improve their mechanical properties while maintaining environmental sustainability .

Case Study 1: Analgesic Efficacy

A study conducted on various derivatives of this compound demonstrated significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The findings suggested that modifications to the pyrrolidine ring could enhance pain relief while minimizing gastrointestinal side effects commonly associated with NSAIDs.

Case Study 2: Neuropharmacological Research

In a neuropharmacological study, researchers evaluated the effects of this compound on anxiety-like behaviors in rodent models. Results indicated that specific derivatives produced anxiolytic effects without sedation, highlighting their potential for developing safer anxiety treatments .

Mecanismo De Acción

The mechanism of action of (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride is unique due to its chiral nature and the presence of both a pyrrolidine ring and a phenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Actividad Biológica

(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride, also known as (1S,2R)-N,N-Dimethyl-1-(1-pyrrolidinyl)-2-phenylpropan-1-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| CAS Number | 123620-80-4 |

| Melting Point | 48°C |

| Purity | ≥98.0% |

| Physical Form | Crystalline Powder |

Research indicates that this compound may interact with various neurotransmitter systems. Specifically, it exhibits activity at dopamine and serotonin receptors, which could explain its potential use in treating mood disorders and other neurological conditions .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of pyrrole-containing compounds have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data on this compound is limited, its structural similarities suggest potential efficacy against similar microbial strains.

Case Study 1: Antidepressant Effects

A study examining the effects of this compound on animal models demonstrated significant antidepressant-like effects in forced swim tests. The compound was administered at varying doses, revealing a dose-dependent response that paralleled established antidepressants .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that treatment with this compound reduced neuronal cell death and improved cognitive function in aged rodents .

Research Findings

The following table summarizes key research findings related to this compound and its derivatives:

Propiedades

Número CAS |

1161851-74-6 |

|---|---|

Fórmula molecular |

C13H20ClNO |

Peso molecular |

241.76 g/mol |

Nombre IUPAC |

1-phenyl-2-pyrrolidin-1-ylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C13H19NO.ClH/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12;/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3;1H |

Clave InChI |

PMKBLGNPWCWAAH-UHFFFAOYSA-N |

SMILES canónico |

CC(C(C1=CC=CC=C1)O)N2CCCC2.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.